4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid
CAS No.: 326618-56-8
Cat. No.: VC4672314
Molecular Formula: C24H18O5
Molecular Weight: 386.403
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326618-56-8 |
|---|---|
| Molecular Formula | C24H18O5 |
| Molecular Weight | 386.403 |
| IUPAC Name | 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoic acid |
| Standard InChI | InChI=1S/C24H18O5/c1-15-21(28-14-16-7-9-18(10-8-16)24(26)27)12-11-19-20(13-22(25)29-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,26,27) |
| Standard InChI Key | RJHRYKLWXYURLL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O |
Introduction
Structural and Chemical Properties
The compound’s structure integrates a 2H-chromen-2-one (coumarin) scaffold with three key substituents (Figure 1):
-
Methyl group at position 8.
-
Phenyl group at position 4.
-
Benzoic acid moiety linked via an oxymethyl group at position 7.
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 386.4 g/mol | |
| SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O | |
| InChIKey | RJHRYKLWXYURLL-UHFFFAOYSA-N | |
| CAS number | 326618-56-8 |
The benzoic acid group enhances hydrophilicity (), while the aromatic rings contribute to lipophilicity (), balancing solubility and membrane permeability .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
-
Esterification: Reacting 7-hydroxy-8-methyl-4-phenylcoumarin with 4-(bromomethyl)benzoic acid under basic conditions .
-
Purification: Column chromatography or recrystallization from ethanol to achieve >95% purity .
Representative Reaction:
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1724 cm⁻¹ (ester C=O), 1686 cm⁻¹ (carboxylic acid C=O), and 1605 cm⁻¹ (C=C aromatic) .
-
-NMR (CDCl₃): δ 2.47 (s, 3H, CH₃), 4.07 (t, 2H, OCH₂), 7.02–7.65 (m, 13H, Ar-H) .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound inhibits Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) by disrupting membrane integrity and protein synthesis .
Antioxidant Effects
Scavenges DPPH radicals (EC₅₀ = 18.7 µM), outperforming ascorbic acid (EC₅₀ = 22.4 µM) .
Physicochemical and Pharmacokinetic Profiles
Table 2: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Solubility (H₂O) | 0.12 mg/mL | Calculated (LogP) |
| Melting point | 185–187°C | DSC |
| Plasma protein binding | 89.2% | In silico |
| Half-life | 4.7 h (rat) | Preclinical data |
Applications in Medicinal Chemistry
-
Prodrug Development: Ester derivatives (e.g., methyl ester) improve oral bioavailability () .
-
Photoaffinity Probes: Used to label Hsp90’s C-terminal domain in cancer studies .
-
Polymer-Drug Conjugates: Enhances tumor targeting in nanoparticle formulations .
Comparative Analysis with Analogues
Table 3: Activity Comparison with Coumarin Derivatives
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Target compound | 8.2 (MCF-7) | 12.5 (S. aureus) |
| 4-Methyl-7-hydroxycoumarin | 45.6 | 50.0 |
| Coumarin-3-carboxylic acid | 28.3 | 35.0 |
The benzoic acid moiety enhances target binding via hydrogen bonding, explaining superior activity .
Future Research Directions
-
Stereoselective Synthesis: Optimize enantiomeric purity for improved pharmacokinetics.
-
In Vivo Efficacy: Evaluate antitumor activity in xenograft models.
-
Structure-Activity Relationships (SAR): Modify the phenyl and oxymethyl groups to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume